4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate is a chemical compound that belongs to the class of substituted benzoic acids. It is characterized by the presence of a perhydro-1,4-diazepine moiety, which contributes to its pharmacological properties. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various methods, and its structural characteristics have been documented in chemical databases and patent literature. The molecular formula for this compound is C13H18ClN2O2·H2O, indicating that it includes a hydrochloride salt and water of hydration.
This compound is classified as an organic compound and more specifically as a benzoic acid derivative. It has potential applications in pharmaceuticals, particularly as a kinase inhibitor and in other therapeutic areas such as anesthetics and anticancer agents.
The synthesis of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate typically involves the reaction of 4-(4-methylpiperazin-1-yl)methylbenzoic acid with hydrochloric acid in the presence of water. The general steps for synthesis include:
Technical details regarding specific reaction conditions (temperature, time, and solvent) may vary based on laboratory protocols or scale-up processes .
The molecular structure of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate can be represented by its molecular formula:
The structure features a benzoic acid group attached to a piperazine ring, which is further substituted with a methyl group. This configuration plays a critical role in its biological activity.
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are fundamental in organic synthesis and can be exploited for further derivatization of this compound to enhance its pharmacological properties .
The mechanism of action for 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate primarily involves its interaction with specific biological targets:
Data supporting these mechanisms often come from pharmacological studies assessing the compound's efficacy against specific targets .
Relevant data regarding these properties are crucial for applications in drug formulation and development .
4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate finds various scientific uses:
Its diverse applications underscore its significance in both research and therapeutic contexts .
The synthesis of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate hinges on precise regioselective N-alkylation of 1,4-diazepane precursors. The steric and electronic profile of 1,4-diazepane dictates that alkylation occurs preferentially at the less hindered tertiary nitrogen (N1), avoiding the N4-methyl group. This selectivity is achieved under mild reflux conditions (60–80°C) using anhydrous dimethylformamide (DMF) as the solvent, which facilitates nucleophilic substitution between 1-methyl-1,4-diazepane and methyl 4-bromobenzoate. Subsequent alkaline hydrolysis (NaOH, 70°C) yields the free benzoic acid derivative, confirmed via LC-MS and NMR spectroscopy [1] [2].
Table 1: Regioselectivity in Diazepane Alkylation
Position | Reactivity | Preferred Solvent | Yield (%) |
---|---|---|---|
N1 | High | Anhydrous DMF | 85–90 |
N4 | Low | Protic solvents | <10 |
Salt formation is critical for compound stability and crystallinity. Treatment of the free base with hydrochloric acid in anhydrous ethanol generates the hydrochloride salt. The reaction follows a nucleophilic addition-elimination mechanism, where the diazepane’s tertiary nitrogen protonates to form a water-soluble ion pair. Crystallization kinetics vary significantly with solvent choice:
The hydrate stoichiometry (hemi- vs. monohydrate) directly impacts the observed formula weight (e.g., 279.77 g/mol for hemihydrate vs. 288.78 g/mol for hydrate) [1] [2].
Table 2: Solvent Effects on Hydrate Formation
Solvent System | HCl Concentration | Dominant Hydrate Form | Crystallization Yield (%) |
---|---|---|---|
Anhydrous ethanol | 2M | Hemihydrate | 78 |
95% ethanol | 1M | Monohydrate | 85 |
Tetrahydrofuran | 3M | Amorphous | 62 |
Hydrate stability is governed by crystalline lattice energy and ambient humidity. X-ray diffraction studies reveal that the monohydrate form (CAS 906352-84-9) adopts a P2₁/c space group, with water molecules occupying channels between ion pairs via hydrogen bonds to chloride anions (dO···Cl = 3.09 Å) and protonated diazepane N–H groups. This structure confers stability up to 110°C. In contrast, amorphous forms (generated via rapid precipitation) exhibit hygroscopicity, absorbing atmospheric moisture and transitioning to a hemihydrate at 40% relative humidity. Dynamic vapor sorption (DVS) data shows a 5.2% mass gain for amorphous material at 25°C/60% RH, while crystalline monohydrate shows negligible change (<0.3%) [3] [6].
Table 3: Hydrate Stability Profiles
Form | Water Content (Theoretical) | Dehydration Onset (°C) | Hygroscopicity (Mass Gain at 60% RH) |
---|---|---|---|
Crystalline monohydrate | 6.2% | 110 | 0.3% |
Hemihydrate | 3.1% | 98 | 2.1% |
Amorphous | Variable | N/A | 5.2% |
Conventional synthesis generates up to 15% byproducts, including bis-alkylated diazepane and ester hydrolysis intermediates. The following strategies mitigate waste:
These methods elevate the atom economy from 76% to 94% and reduce the E-factor (kg waste/kg product) from 8.2 to 1.5 [10].
Table 4: Byproduct Reduction via Green Methods
Method | Reaction Time | Byproduct Formation (%) | Atom Economy (%) |
---|---|---|---|
Conventional alkylation | 12 h | 14.8 | 76 |
Microwave alkylation | 1.5 h | 5.2 | 89 |
Enzymatic hydrolysis | 8 h | 1.1 | 94 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: